

Introduction: The Quinoline Core as a Privileged Scaffold

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Compound of Interest

Compound Name: 6,7-Dimethoxyquinolin-4-ol

Cat. No.: B174837

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Within the landscape of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, particularly in the realm of medicinal chemistry and drug discovery. Its rigid, planar structure and capacity for diverse functionalization make it an ideal framework for interacting with biological targets. **6,7-Dimethoxyquinolin-4-ol**, a key derivative, exemplifies this potential. This molecule is not merely a static chemical entity but exists in a tautomeric equilibrium between its phenol (quinolin-4-ol) and ketone (quinolin-4-one) forms, a characteristic that influences its reactivity and biological interactions.^[1] Its true value lies in its role as a versatile synthetic intermediate, providing a robust starting point for the development of potent therapeutic agents, particularly in the fields of oncology and infectious diseases.^{[2][3][4]} This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its fundamental properties, synthesis, and critical applications, grounding technical data in the context of practical research.

Part 1: Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. **6,7-Dimethoxyquinolin-4-ol** is typically a white to pale yellow solid, with its core identity confirmed by a unique set of identifiers and properties.^{[3][5]}

Table 1: Core Identifiers and Physicochemical Properties of **6,7-Dimethoxyquinolin-4-ol**

Property	Value	Source(s)
CAS Number	13425-93-9	[1][5][6]
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[1][5][7]
Molecular Weight	205.21 g/mol	[1][5][7]
IUPAC Name	6,7-dimethoxyquinolin-4-ol / 6,7-dimethoxy-1H-quinolin-4-one	[1][7]
Appearance	White to slightly pale yellow or yellowish-brown solid	[3][4][5]
Melting Point	227-231 °C	[5]
Boiling Point	355.3 °C (at 760 mmHg)	[5]
Solubility	Reported as soluble in water and various organic solvents	[4]
Storage	Inert atmosphere, Room Temperature	[5][6]

The structural arrangement of **6,7-Dimethoxyquinolin-4-ol** is defined by a bicyclic quinoline core. The methoxy groups at positions 6 and 7 are electron-donating, influencing the electron density of the aromatic system and thereby its reactivity and binding characteristics. The hydroxyl group at position 4 is the most significant feature, enabling the keto-enol tautomerism that is characteristic of 4-hydroxyquinolines. This equilibrium is crucial for its synthetic versatility, allowing reactions to occur at either the oxygen or nitrogen atom.

Part 2: Synthesis and Spectroscopic Characterization

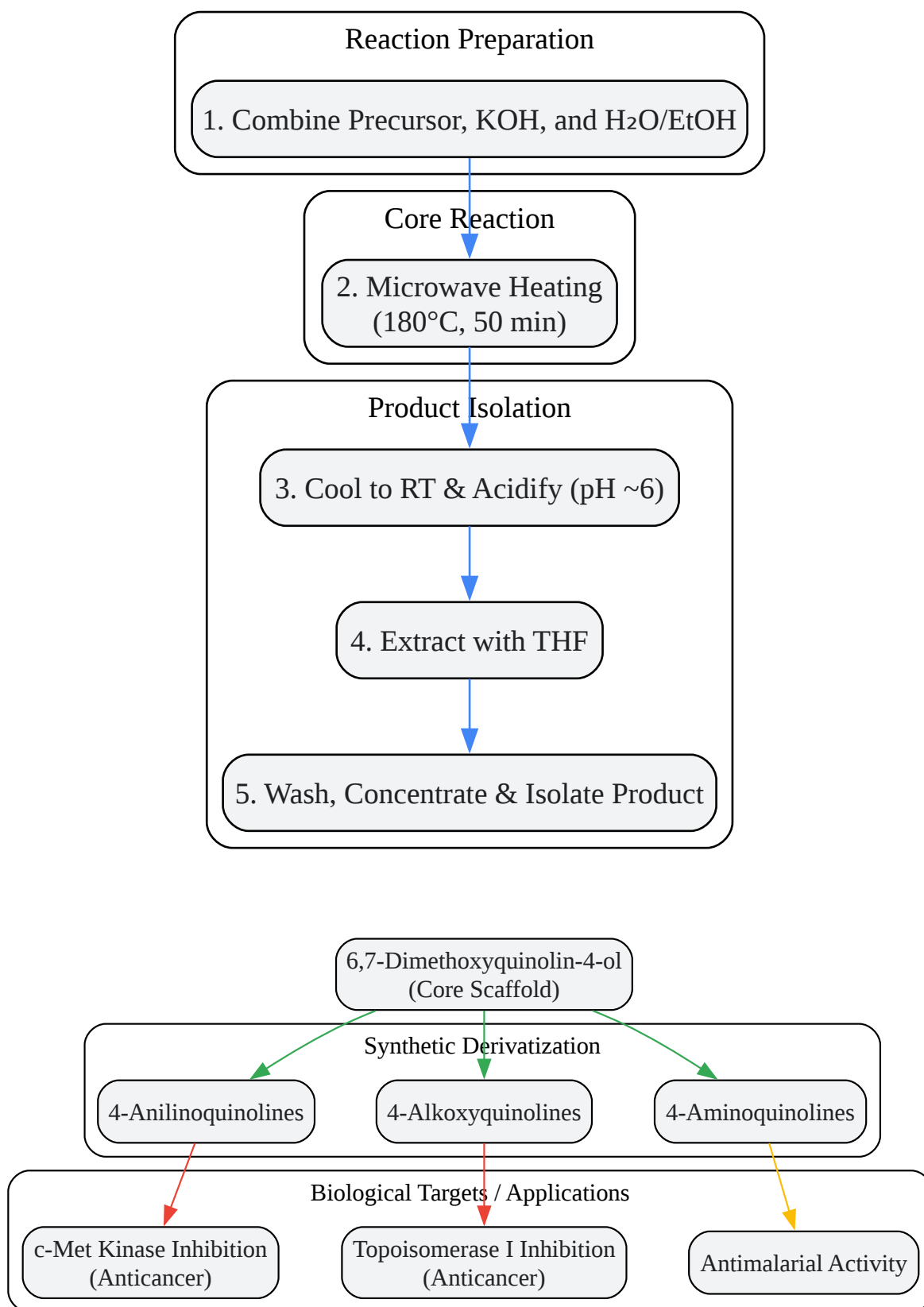
The accessibility of **6,7-Dimethoxyquinolin-4-ol** through reliable synthetic routes is paramount to its utility. While several classical methods exist for constructing the quinolin-4-one core, such as the Gould-Jacobs reaction, more specific and modern protocols offer high-yield preparations.[8][9]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol, adapted from published literature, describes a high-yield synthesis via saponification and decarboxylation of an ethyl carboxylate precursor.^[3] The choice of microwave heating is deliberate; it dramatically reduces reaction times from hours to minutes by efficiently and uniformly heating the polar solvent mixture, thereby accelerating the rate of the hydrolysis reaction.

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of potassium hydroxide (450 mg, 7.6 mmol) in 20 mL of a 1:1 (v/v) H₂O/EtOH solution, add ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (700 mg, 2.53 mmol).
- **Microwave Irradiation:** Place the mixture in a sealed microwave-safe vessel and heat to 180°C for 50 minutes. The internal pressure will typically reach 260-280 psi.
- **Workup:** After cooling the reaction to room temperature, transfer the mixture to a flask.
- **Acidification:** Carefully acidify the solution to a pH of approximately 6 using acetic acid. This step protonates the carboxylate and phenoxide intermediates.
- **Extraction:** Saturate the aqueous solution with sodium chloride to decrease the solubility of the organic product and extract three times with 100 mL portions of tetrahydrofuran.
- **Isolation:** Combine the organic layers, wash with brine to remove residual water and inorganic salts, and concentrate under reduced pressure to yield the final product, **6,7-dimethoxyquinolin-4-ol**. A reported yield for this method is 90%.^[3]



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Caption: Role of **6,7-Dimethoxyquinolin-4-ol** as a central precursor in drug discovery.

Part 4: Safety and Handling

Trustworthy science requires rigorous safety protocols. While not acutely toxic, **6,7-Dimethoxyquinolin-4-ol** is classified as an irritant and requires careful handling in a laboratory setting.

Table 2: GHS Safety and Hazard Information

Category	Information	Source(s)
Signal Word	Warning	[6][10]
Pictogram	GHS07 (Exclamation Mark)	[10]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[6][10]
Precautionary Statements	P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6][10]

Protocol for Safe Handling:

- Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

- **Spill Management:** In case of a spill, avoid creating dust. Sweep up the solid material carefully and place it in a sealed container for disposal according to institutional guidelines.
- **First Aid:** In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If swallowed, rinse mouth with water and seek immediate medical attention. [[11](#)]

Conclusion

6,7-Dimethoxyquinolin-4-ol is far more than a simple heterocyclic compound; it is a synthetically accessible and highly valuable scaffold with demonstrated importance in modern drug discovery. Its well-defined physicochemical properties, coupled with reliable synthetic protocols, provide a solid foundation for research. Its primary value is realized in its role as a key intermediate for potent anticancer agents targeting validated pathways like c-Met and Topoisomerase I, as well as for novel antimalarial compounds. For the medicinal chemist and drug development scientist, **6,7-Dimethoxyquinolin-4-ol** represents a privileged starting point for the rational design of next-generation therapeutics.

References

- Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed. [[Link](#)] [[12](#)]
- 13. Zhang, H., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [[Link](#)] [[13](#)]
- 14. Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6477. [[Link](#)] [[8](#)]
- 15. 6,7-Dimethoxy-4-hydroxyquinoline. PubChem. [[Link](#)] [[1](#)]
- 16. **6,7-Dimethoxyquinolin-4-ol**: An Overview of Its Uses and Properties. Ningbo Inno Pharmchem Co., Ltd. [[Link](#)] [[4](#)]
- 17. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. PubMed. [[Link](#)]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
- 2-methyl-4-hydroxyquinoline. Organic Syntheses. [[Link](#)]

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Sources

- 1. 6,7-Dimethoxy-4-hydroxyquinoline | C₁₁H₁₁NO₃ | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-6,7-dimethoxyquinoline | 13425-93-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 6,7-Dimethoxyquinolin-4-ol | lookchem [lookchem.com]
- 6. 6,7-Dimethoxyquinolin-4-ol | 13425-93-9 [sigmaaldrich.com]
- 7. 6,7-Dimethoxy-4-quinolinol | LGC Standards [lgcstandards.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 6,7-Dimethoxyquinolin-4-ol | 13425-93-9 [sigmaaldrich.com]
- 11. molcore.com [molcore.com]
- 12. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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